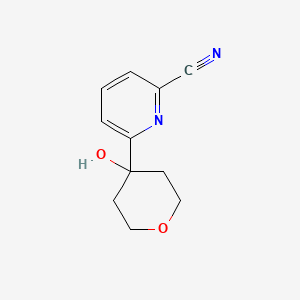
6-(4-Hydroxytetrahydropyran-4-yl)pyridine-2-carbonitrile
Cat. No. B8283063
M. Wt: 204.22 g/mol
InChI Key: OQXOYUJDLZSYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987279B2
Procedure details


To a stirred solution of 2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide (3.69 g, 18.91 mmol) in anhydrous dichloromethane was added dimethylcarbamoyl chloride (3.05 g, 28.4 mmol) and trimethylsilylcyanide (2.82 g, 28.4 mmol). The mixture was stirred for sixty hours at 40° C., after which time further aliquots of dimethyl carbamoyl chloride (3.05 g, 28.4 mmol) and trimethylsilylcyanide (2.82 g, 28.4 mmol) were added. After stirring at 40° C. for a further 24 hours, sodium carbonate solution (50 mL, 2 M aqueous solution) was added and the mixture stirred overnight. The resultant mixture was filtered and the layers partitioned. Sodium carbonate solution (50 mL, 2 M aqueous solution) was again added to the organic phase and stirred overnight. After separation of the phases, the organic layer was blown down at ambient temperature to give the title compound as a brown oil which was used in the next step without further purification; LC-MS Retention time 1.62 min, (M+H)+ 205.
Name
2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide
Quantity
3.69 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=2[O-])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH3:15][N:16](C)C(Cl)=O.C[Si](C#N)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[OH:1][C:2]1([C:8]2[N:9]=[C:10]([C:15]#[N:16])[CH:11]=[CH:12][CH:13]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide
|
|
Quantity
|
3.69 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1(CCOCC1)C1=[N+](C=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
3.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
2.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
3.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
2.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for sixty hours at 40° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 40° C. for a further 24 hours
|
|
Duration
|
24 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers partitioned
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Sodium carbonate solution (50 mL, 2 M aqueous solution) was again added to the organic phase
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was blown down at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(CCOCC1)C1=CC=CC(=N1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

